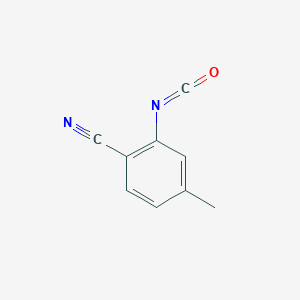
2-Isocyanato-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-4-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O. It is used in various scientific experiments and industries due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions, making it a valuable substance in research and industrial applications.
Méthodes De Préparation
2-Isocyanato-4-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-50°C and a solvent such as dichloromethane. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Isocyanato-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and other derivatives.
Common reagents used in these reactions include alcohols, amines, and water. Major products formed from these reactions are urethanes, ureas, and carbon dioxide .
Applications De Recherche Scientifique
2-Isocyanato-4-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 2-Isocyanato-4-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial applications .
Comparaison Avec Des Composés Similaires
2-Isocyanato-4-methylbenzonitrile can be compared with other similar compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the nitrile group.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes with different properties.
The uniqueness of this compound lies in its combination of the isocyanate and nitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-isocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |
Clé InChI |
YWTZHJBEKOVGAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C#N)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


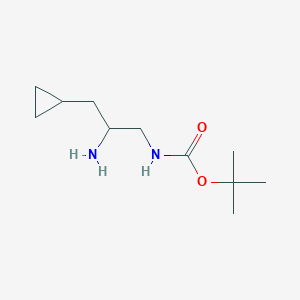
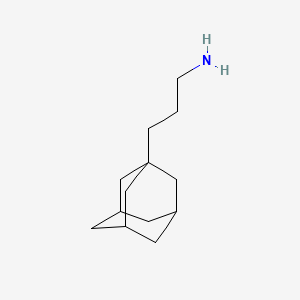

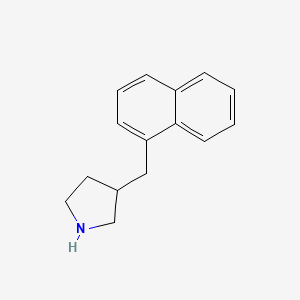
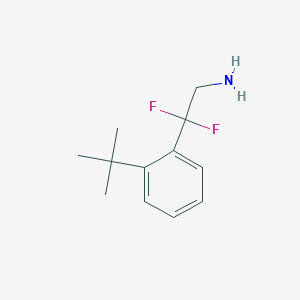
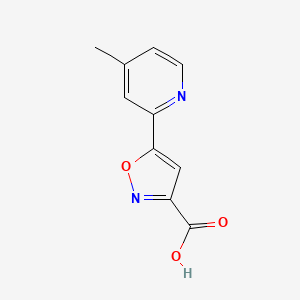
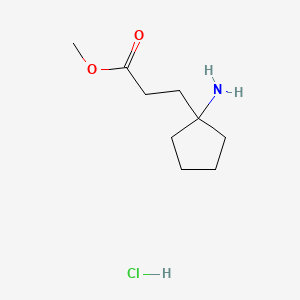
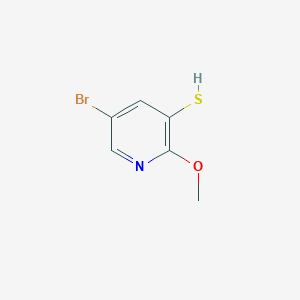


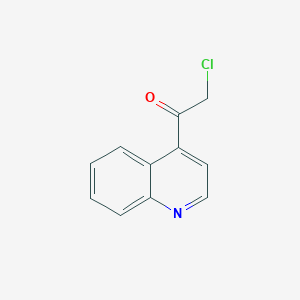
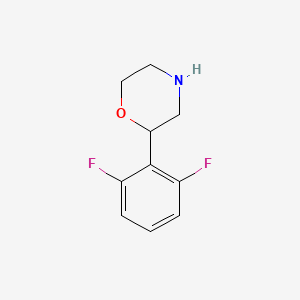

![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
